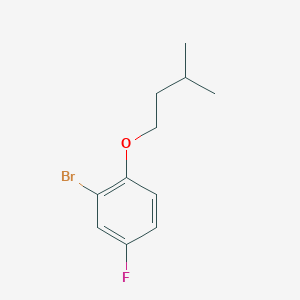

2-Bromo-4-fluoro-1-(isopentyloxy)benzene

Description

Significance of Halogenated Aromatic Scaffolds in Chemical Science

Halogenated aromatic compounds are pivotal in modern chemical science for several reasons. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto an aromatic ring can profoundly influence a molecule's physicochemical properties. sigmaaldrich.com For instance, fluorine, the most electronegative element, can enhance metabolic stability and binding affinity when incorporated into drug candidates. Bromine, with its moderate electronegativity and polarizability, can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.

Furthermore, aryl halides are exceptionally versatile precursors in a multitude of organic transformations, most notably in cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The carbon-halogen bond provides a reactive handle that allows for the facile construction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. This reactivity is fundamental to the construction of pharmaceuticals, agrochemicals, and functional materials.

Role of Aryl Ether Linkages in Molecular Design and Synthesis

The aryl ether linkage (Ar-O-R) is another crucial structural motif in organic chemistry. This functional group is a key component in a vast number of biologically active natural products and synthetic compounds. The ether bond, while generally stable, imparts a degree of conformational flexibility to a molecule. The presence of an aryl ether can also influence a compound's solubility, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical parameters in drug design and materials science.

The synthesis of aryl ethers is a well-established area of organic chemistry, with the Williamson ether synthesis being a classic and widely used method. This reaction typically involves the reaction of a phenoxide with an alkyl halide. More contemporary methods, such as the Ullmann condensation and Buchwald-Hartwig amination, have expanded the scope and efficiency of aryl ether synthesis, particularly for more complex and sterically hindered substrates.

Positioning of 2-Bromo-4-fluoro-1-(isopentyloxy)benzene within Advanced Organic Synthesis Research

The compound this compound, with its specific arrangement of a bromine atom, a fluorine atom, and an isopentyloxy group on a benzene (B151609) ring, is strategically designed to be a valuable tool in advanced organic synthesis. The presence of two different halogen atoms, bromine and fluorine, offers orthogonal reactivity. The carbon-bromine bond is significantly more reactive in many cross-coupling reactions than the more robust carbon-fluorine bond. This differential reactivity allows for selective functionalization of the aromatic ring.

The isopentyloxy group, a five-carbon branched alkyl chain, contributes to the molecule's lipophilicity and can influence its solubility in organic solvents. The branched nature of this group can also introduce steric bulk, which may play a role in directing the regioselectivity of subsequent reactions or in influencing the conformational preferences of larger molecules constructed from this building block.

Given these structural features, this compound is positioned as a versatile intermediate for the synthesis of more complex, highly substituted aromatic compounds. It serves as a scaffold upon which additional functionality can be built, making it a subject of interest for researchers in medicinal chemistry, agrochemistry, and materials science who are focused on creating novel molecular entities with tailored properties.

Physicochemical Properties of this compound

The specific physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrFO | |

| Molecular Weight | 261.13 g/mol | |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not explicitly reported, but expected to be elevated due to the molecular weight and polar functional groups. | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran (B95107). | Inferred from structural features |

Synthesis and Reactivity

The synthesis of this compound would logically proceed through a two-step sequence, beginning with the selective bromination of a commercially available starting material.

A plausible synthetic route involves:

Bromination of 4-fluorophenol (B42351): The starting material, 4-fluorophenol, can be selectively brominated at the ortho-position to the hydroxyl group to yield 2-bromo-4-fluorophenol (B1268413). This electrophilic aromatic substitution is directed by the activating hydroxyl group.

Williamson Ether Synthesis: The resulting 2-bromo-4-fluorophenol can then be subjected to a Williamson ether synthesis. This involves deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an isopentyloxy halide (e.g., 1-bromo-3-methylbutane) to form the target ether, this compound.

The reactivity of this compound is dominated by the presence of the carbon-bromine bond, which is the most likely site for further synthetic transformations. This C-Br bond is susceptible to participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Potential Applications in Organic Synthesis

The strategic placement of the bromo, fluoro, and isopentyloxy groups makes this compound a potentially valuable building block in the synthesis of a range of target molecules.

| Application Area | Description |

| Cross-Coupling Reactions | The C-Br bond can readily participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 2-position of the aromatic ring. |

| Synthesis of Polysubstituted Aromatics | The differential reactivity of the C-Br and C-F bonds allows for sequential and site-selective functionalization, providing a route to complex, polysubstituted aromatic compounds that might be of interest as pharmaceutical or agrochemical intermediates. |

| Grignard and Organolithium Reagents | The bromo group can be converted into a Grignard reagent or an organolithium species through metal-halogen exchange. These highly reactive intermediates can then be used to form new carbon-carbon bonds with a variety of electrophiles. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-1-(3-methylbutoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWKPYJVGPVZMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 1 Isopentyloxy Benzene and Analogous Systems

Strategies for Aromatic Bromination and Fluorination

The introduction of bromine and fluorine onto an aromatic ring can be achieved through several powerful methods. The choice of strategy depends on the desired regioselectivity and the nature of the substituents already present on the ring.

Electrophilic Aromatic Halogenation Protocols

Electrophilic aromatic substitution is a cornerstone of arene functionalization. For the synthesis of the 2-bromo-4-fluoro pattern, the most direct route involves the selective bromination of a 4-fluorophenol (B42351) precursor. The hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions. Since the para position is occupied by fluorine, bromination occurs with high selectivity at the ortho position.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction with Br₂ is often conducted in a chlorinated solvent like dichloroethane or methylene (B1212753) chloride at controlled temperatures to prevent over-bromination. guidechem.comchemicalbook.com For instance, treating 4-fluorophenol with bromine in dichloroethane at 5-10°C has been reported to produce 2-bromo-4-fluorophenol (B1268413) in high yield (95%). guidechem.com Similarly, the bromination of 2-fluorophenol (B130384) with Br₂ in methylene chloride at low temperatures affords 4-bromo-2-fluorophenol (B1271925) in 90% yield, demonstrating the method's reliability for halogenated phenols. chemicalbook.com

While direct electrophilic fluorination is challenging due to the high reactivity of F₂, alternative methods are standard. The Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aniline, is a classic method for introducing fluorine, although less direct for this specific target if starting from a non-fluorinated precursor. More modern protocols for electrophilic bromination of activated phenols utilize I(III)-based reagents, such as a system of PIDA (phenyliodine diacetate) and AlBr₃, which can operate under very mild, room temperature conditions. nih.gov

Directed Ortho Metalation (DoM) in Halogenation Approaches

Directed ortho metalation (DoM) offers a powerful alternative for achieving high regioselectivity in the functionalization of aromatic rings. chemeurope.comwikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation of the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate is then quenched with an electrophile, such as a halogen source.

Several functional groups can serve as effective DMGs, with varying directing abilities. organic-chemistry.org For a molecule like 2-bromo-4-fluoro-1-(isopentyloxy)benzene, the isopentyloxy group itself can serve as a moderate DMG. A more powerful strategy involves using a stronger DMG, such as an O-aryl carbamate (B1207046), which can be readily prepared from the corresponding phenol (B47542). mdpi.comacs.org For example, 4-fluorophenol could be converted to its O-(4-fluorophenyl) diethylcarbamate. Treatment with s-BuLi would lead to lithiation at the C2 position, which can then be trapped with an electrophilic bromine source like 1,2-dibromo-1,1,2,2-tetrafluoroethane or Br₂ to install the bromine atom regioselectively. thieme-connect.com The carbamate can then be hydrolyzed to reveal the phenol for subsequent etherification.

Fluorine itself can also function as a DMG, directing metalation to its ortho position, a phenomenon that has been leveraged in various C-H functionalization reactions. acs.org The cooperative effect of multiple DMGs can further enhance regioselectivity. In a molecule containing both fluorine and an alkoxy group, lithiation typically occurs at the position ortho to the stronger directing group or at a position activated by both.

Halogen Exchange Reactions for Aryl Halide Synthesis

Halogen exchange, often referred to as the Finkelstein reaction in aromatic systems, provides a method for interconverting aryl halides. rsc.org This is particularly useful for synthesizing aryl iodides from more readily available aryl bromides, as aryl iodides are often more reactive in subsequent cross-coupling reactions. These transformations are typically catalyzed by transition metals, most commonly copper or palladium. nih.gov

Copper-catalyzed halogen exchange is a well-established process. A mild and general method employs a catalytic system of copper(I) iodide (CuI) with a diamine ligand, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, and a halide salt like sodium iodide (NaI) in a solvent like dioxane. sigmaaldrich.com This protocol is tolerant of a wide range of functional groups. sigmaaldrich.com These reactions are believed to proceed through a Cu(I)/Cu(III) cycle or via σ-bond metathesis. wikipedia.org

Palladium catalysis, while dominant in C-C and C-heteroatom bond formation, is less commonly used for halogen exchange, as the oxidative addition of an aryl halide followed by reductive elimination of a different aryl halide can be challenging to control. rsc.org However, specific palladium(I) dimer complexes have been shown to facilitate this exchange. nih.gov These reactions are often equilibrium-driven, and an excess of the halide salt is used to push the reaction toward the desired product. While not a primary route for introducing the initial bromo-fluoro pattern, this methodology is crucial for creating more reactive intermediates for subsequent transformations, such as domino halogen exchange-cyanation processes. organic-chemistry.org

Etherification Protocols for the Isopentyloxy Moiety Introduction

The formation of the C-O ether bond is the final key step in assembling this compound from its phenolic precursor. Classical and modern methods are available for this transformation.

Williamson Ether Synthesis Variants in Phenol Alkylation

The Williamson ether synthesis is the most fundamental and widely used method for preparing ethers. scienceinfo.com The reaction involves the Sₙ2 displacement of a halide from an alkyl halide by a phenoxide nucleophile. scienceinfo.com In the context of synthesizing the target molecule, the intermediate 2-bromo-4-fluorophenol is first deprotonated with a suitable base to form the corresponding sodium or potassium phenoxide. This is followed by reaction with an isopentyl halide, such as isopentyl bromide or iodide.

A variety of bases can be employed, including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). byjus.com The choice of solvent is also critical, with polar aprotic solvents like acetone (B3395972), acetonitrile (B52724), or N,N-dimethylformamide (DMF) being common choices that facilitate the Sₙ2 reaction. byjus.comchemicalbook.com Reaction temperatures typically range from room temperature to moderate heating (50-100 °C) to ensure a reasonable reaction rate. scienceinfo.com For example, the alkylation of 2-bromo-4-fluorophenol with iodomethane (B122720) using K₂CO₃ in acetone under reflux conditions proceeds in high yield (94%), illustrating the effectiveness of this protocol for related systems. chemicalbook.com While the reaction works best with primary alkyl halides like isopentyl bromide to avoid competing E2 elimination reactions, it remains a robust and cost-effective method for preparing aryl alkyl ethers. scienceinfo.com

Transition Metal-Catalyzed C-O Cross-Coupling Reactions

Modern organic synthesis has seen the development of powerful transition metal-catalyzed methods for forming C-O bonds, which serve as valuable alternatives to the Williamson synthesis, especially for challenging substrates. These reactions, broadly known as Buchwald-Hartwig amination (when extended to ethers) and Ullmann condensation, typically involve the coupling of an aryl halide with an alcohol. wikipedia.orgwikipedia.org

Palladium-catalyzed C-O cross-coupling (Buchwald-Hartwig etherification) involves the reaction of an aryl halide (or triflate) with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nrochemistry.comorganic-chemistry.org The catalytic cycle generally proceeds via oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol/alkoxide and subsequent reductive elimination to form the ether and regenerate the Pd(0) catalyst. capes.gov.bruwindsor.ca Bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) are crucial for facilitating the rate-limiting reductive elimination step. nrochemistry.com

Copper-catalyzed C-O cross-coupling (Ullmann condensation) is an older but continually evolving method that is often more economical than palladium-based systems. wikipedia.orgmdpi.com Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use catalytic amounts of a copper salt (e.g., CuI, CuCl₂) often in the presence of a ligand such as a diamine or a diol. acs.orgresearchgate.net These reactions are effective for coupling aryl halides with a wide range of alcohols. nih.gov For the synthesis of the target molecule, this approach could involve coupling a dihaloarene like 1,2-dibromo-4-fluorobenzene (B1585839) with isopentyl alcohol.

Direct Alkylation of Phenols

The most direct and widely utilized method for the synthesis of this compound is the direct alkylation of the corresponding phenolic precursor, 2-bromo-4-fluorophenol. This transformation is typically achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com

The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkylating agent, in this case, an isopentyl halide (e.g., isopentyl bromide). masterorganicchemistry.comorganicchemistrytutor.com The general scheme for this synthesis is as follows:

Step 1: Formation of the Phenoxide The acidic proton of the hydroxyl group of 2-bromo-4-fluorophenol is removed by a base to generate the corresponding phenoxide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). libretexts.org The choice of base can be crucial and is often dependent on the specific reaction conditions and the reactivity of the substrates.

Step 2: Nucleophilic Attack The resulting 2-bromo-4-fluorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the isopentyl halide. This SN2 reaction results in the formation of the desired ether, this compound, and a salt byproduct. masterorganicchemistry.com

The selection of the solvent is critical in influencing the reaction's outcome, particularly regarding the competition between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring). pharmaxchange.info Protic solvents can solvate the phenoxide oxygen, hindering its nucleophilicity and potentially favoring C-alkylation. pharmaxchange.info Therefore, polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are commonly employed to facilitate the desired O-alkylation. pharmaxchange.info

An alternative approach to the classical Williamson ether synthesis involves the use of milder conditions, such as employing silver oxide (Ag₂O) as a base, which can be particularly useful for sensitive substrates. libretexts.org

Sequential and Convergent Synthesis Routes to Substituted Benzenes

The synthesis of polysubstituted benzenes like this compound requires careful strategic planning to ensure the correct regiochemistry of the final product. The order of introduction of the various substituents onto the benzene (B151609) ring is critical and is guided by the directing effects of the groups already present. libretexts.orgpressbooks.pubfiveable.me Both sequential and convergent strategies can be envisioned for the synthesis of such compounds.

Sequential Synthesis: In a sequential (or linear) synthesis, the substituents are introduced one after another onto the aromatic ring. For this compound, a plausible retrosynthetic analysis would involve disconnecting the ether bond first, leading to 2-bromo-4-fluorophenol and an isopentyl halide. pressbooks.pub The synthesis of 2-bromo-4-fluorophenol itself would require a sequence of electrophilic aromatic substitution reactions.

Planning the sequence of these substitutions is crucial. For instance, starting from fluorobenzene, one could consider bromination. The fluorine atom is an ortho-, para-director, meaning bromination would yield a mixture of 2-bromo-4-fluorobenzene and other isomers. Subsequent introduction of the hydroxyl group would then be necessary. The directing effects of the substituents at each step must be carefully considered to maximize the yield of the desired isomer. masterorganicchemistry.com

A possible sequential route could start with 4-fluorophenol, which can be brominated at the position ortho to the hydroxyl group due to its strong activating and ortho-, para-directing nature. This would be followed by the alkylation of the resulting 2-bromo-4-fluorophenol as described in section 2.2.3.

For a molecule like this compound, a convergent approach might involve the synthesis of a suitably functionalized aromatic piece and the isopentyl fragment separately. For example, a pre-functionalized aryl boronic acid could be coupled with a partner containing the isopentoxy group, although for this specific target, the direct alkylation described earlier is a more straightforward convergent step itself (coupling the phenol and the alkyl halide). More complex analogs, however, might benefit from advanced convergent strategies like Suzuki or Buchwald-Hartwig cross-coupling reactions to form the aryl-oxygen bond. organic-chemistry.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing the reaction conditions for the synthesis of this compound is essential for maximizing the yield and purity of the product, especially for scalable industrial production. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

Table 1: Factors for Optimization in the Synthesis of this compound

| Parameter | Considerations for Optimization | Potential Impact on Yield and Scalability |

|---|---|---|

| Base | The strength and solubility of the base (e.g., K₂CO₃, NaH, Cs₂CO₃) can affect the rate of phenoxide formation and the overall reaction kinetics. acs.org | A stronger base may lead to faster reaction times but could also promote side reactions. The cost and ease of handling of the base are important for scalability. |

| Solvent | The polarity and aprotic/protic nature of the solvent (e.g., DMF, acetone, acetonitrile) influence the solubility of reactants and the nucleophilicity of the phenoxide. pharmaxchange.info | Polar aprotic solvents generally favor the SN2 reaction, leading to higher yields of the desired ether. pharmaxchange.info Solvent recovery and environmental impact are key for large-scale synthesis. |

| Temperature | Reaction temperature affects the rate of reaction. | Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through elimination or decomposition. acs.org Finding the optimal temperature is crucial for maximizing selectivity and yield. |

| Reaction Time | Monitoring the reaction progress is necessary to determine the optimal time for completion. | Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or side reactions. |

| Catalyst | In some cases, phase-transfer catalysts or metal catalysts can be used to enhance the reaction rate and efficiency, particularly for less reactive halides. researchgate.netrsc.org | The use of a catalyst can allow for milder reaction conditions and lower temperatures, which is beneficial for scalability and energy consumption. Catalyst cost and removal from the final product are important considerations. |

For instance, a study on the synthesis of analogous propargyl ethers involved the optimization of bases and solvents, demonstrating that combinations like lithium hydride (LiH) in tetrahydrofuran (B95107) (THF) or potassium carbonate in acetone could be fine-tuned to achieve yields ranging from 74-85%. plos.org Similarly, the synthesis of fluorinated alkyl aryl ethers has been optimized using palladium catalysts and cesium carbonate as a mild base, allowing for high yields under relatively short reaction times. acs.org

The scalability of the synthesis also requires consideration of factors such as the cost of raw materials, the safety of the process, and the ease of purification of the final product. The development of a robust and scalable process often involves a Design of Experiments (DoE) approach to systematically investigate the effects of multiple variables on the reaction outcome.

Chemical Reactivity and Transformation of 2 Bromo 4 Fluoro 1 Isopentyloxy Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides being common starting materials. For 2-Bromo-4-fluoro-1-(isopentyloxy)benzene, the carbon-bromine bond is the expected site of reaction, as carbon-fluorine bonds are generally much less reactive in these transformations.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org In the case of this compound, it would be expected to react with various aryl or vinyl boronic acids or their esters to yield substituted biphenyls or stilbenes, respectively.

While specific studies on the Suzuki-Miyaura coupling of this compound are not documented in the searched literature, a hypothetical reaction scheme is presented below. The efficiency of such a reaction would depend on the choice of catalyst, ligand, base, and solvent.

Illustrative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | N/A |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | N/A |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene | N/A |

| Note: The data in this table is illustrative and not based on experimental results for this compound. |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.gov It provides a valuable method for the synthesis of substituted alkenes. This compound could theoretically undergo a Heck reaction with various alkenes, such as acrylates, styrenes, or simple olefins, to introduce a vinyl group onto the aromatic ring.

No specific research detailing the Heck reaction of this compound has been identified. A generalized reaction and illustrative data are provided to conceptualize this transformation.

Illustrative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Methyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | N/A |

| 2 | Styrene | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile (B52724) | N/A |

| 3 | 1-Octene | PdCl₂(PCy₃)₂ (2) | NaOAc | DMA | N/A |

| Note: The data in this table is illustrative and not based on experimental results for this compound. |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.gov This reaction is a key method for the synthesis of arylalkynes. It is anticipated that this compound would react with terminal alkynes under Sonogashira conditions to produce the corresponding alkynylated aromatic compound.

Specific experimental data for the Sonogashira coupling of this compound is not available in the reviewed literature. A representative reaction and a table of hypothetical data are shown below.

Illustrative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | N/A |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | N/A |

| 3 | 1-Heptyne | Pd(OAc)₂/XPhos (2) | CuI (4) | Cs₂CO₃ | Dioxane | N/A |

| Note: The data in this table is illustrative and not based on experimental results for this compound. |

Beyond the Suzuki, Heck, and Sonogashira reactions, other transition metal-catalyzed cross-coupling reactions could potentially be applied to this compound. These include the Buchwald-Hartwig amination for the formation of C-N bonds and similar reactions for C-O bond formation. These reactions would involve coupling the aryl bromide with amines, amides, or alcohols, typically catalyzed by palladium or nickel complexes with specialized ligands.

There is no specific information in the searched literature concerning these other cross-coupling reactions with this compound. The successful application of these reactions would be highly dependent on the optimization of reaction conditions.

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. The existing substituents on the benzene (B151609) ring of this compound will direct any incoming electrophile to specific positions and will either activate or deactivate the ring towards substitution.

The substituents present are:

Isopentyloxy (-OCH₂CH₂CH(CH₃)₂): An alkoxy group, which is strongly activating and ortho-, para-directing due to its ability to donate electron density through resonance.

Fluorine (-F): A halogen that is deactivating due to its strong inductive electron withdrawal, but is ortho-, para-directing due to resonance electron donation.

Bromine (-Br): Similar to fluorine, bromine is a deactivating, ortho-, para-directing group.

In an electrophilic aromatic substitution reaction on this compound, the electrophile will preferentially add to the position that is most activated and least sterically hindered. The positions on the ring are:

Position 3: Ortho to the isopentyloxy group and meta to the fluorine.

Position 5: Ortho to the fluorine and para to the isopentyloxy group.

Position 6: Ortho to the bromine and meta to the isopentyloxy group.

The position ortho to the strongly activating isopentyloxy group (position 3) is a likely candidate for substitution. However, the position para to the isopentyloxy group is occupied by the fluorine atom. The other ortho position is occupied by the bromine atom. Therefore, further substitution is likely to be directed by the powerful isopentyloxy group to the available ortho position (position 3) and the position ortho to the fluorine (position 5). The steric bulk of the isopentyloxy group and the bromine atom may also play a role in directing the incoming electrophile.

Detailed mechanistic studies and experimental verification would be necessary to definitively determine the regiochemical outcome of any specific electrophilic aromatic substitution reaction on this molecule. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Aromatics

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for aryl halides, particularly those activated by electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. pearson.comresearchgate.net

In the case of this compound, the aromatic ring is substituted with two halogen atoms, which are electron-withdrawing through their inductive effects, and an isopentyloxy group, which is an electron-donating group through resonance. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, making the carbon to which it is attached highly electrophilic. youtube.com This effect, combined with the ability of fluorine to act as a good leaving group in SNAr reactions (often better than bromine, chlorine, or iodine), suggests that nucleophilic attack is most likely to occur at the carbon atom bearing the fluorine atom (C-4). youtube.commasterorganicchemistry.com The rate of SNAr reactions is often dependent on the stability of the intermediate, and the substitution pattern of the subject molecule influences this stability.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions (General) |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-Bromo-1-(isopentyloxy)-4-phenol | High temperature and pressure |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Bromo-4-methoxy-1-(isopentyloxy)benzene | Polar aprotic solvent (e.g., DMSO, DMF) |

| Amine | Ammonia (NH₃) or other amines | 4-(Isopentyloxy)-3-bromoaniline | Elevated temperature |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Bromo-1-(isopentyloxy)-4-(phenylthio)benzene | Polar aprotic solvent |

It is important to note that the bulky isopentyloxy group ortho to the bromine atom may exert some steric hindrance, potentially influencing the reaction rates and conditions.

Transformations of the Isopentyloxy Side Chain

The isopentyloxy group offers another site for chemical modification, either through cleavage of the ether linkage or by targeting the alkyl chain itself.

The ether linkage in aryl alkyl ethers can be cleaved using strong acids or Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of ethers and is known for its high reactivity, often allowing reactions to proceed at low temperatures. pearson.comufp.pt The mechanism typically involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the alkyl group. pearson.comgvsu.edu

Applying this to this compound, treatment with BBr₃ would be expected to cleave the C-O bond of the ether, yielding 2-bromo-4-fluorophenol (B1268413) and isopentyl bromide. This transformation is valuable for unmasking the phenolic hydroxyl group, which can then undergo further derivatization.

Table 2: Ether Cleavage Reaction

| Reagent | Product 1 | Product 2 | Typical Conditions |

| Boron Tribromide (BBr₃) | 2-Bromo-4-fluorophenol | Isopentyl bromide | Inert solvent (e.g., Dichloromethane), low temperature |

The resulting phenol (B47542) can be derivatized in numerous ways, for instance, through esterification or re-etherification with different alkyl halides to generate new analogs.

While less common than ether cleavage, selective modification of the isopentyloxy alkyl chain could be envisioned under specific conditions, although no direct literature precedence for this specific molecule was found. Reactions such as free-radical halogenation could potentially introduce functionality onto the alkyl chain. However, achieving high selectivity can be challenging due to the presence of multiple C-H bonds. For instance, radical bromination would likely favor the tertiary carbon of the isopentyl group. Such transformations would require careful optimization to avoid competing reactions at the aromatic ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Fluoro 1 Isopentyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms within the 2-Bromo-4-fluoro-1-(isopentyloxy)benzene molecule. Through a combination of one-dimensional and two-dimensional experiments, a comprehensive structural picture can be assembled.

Proton (¹H) NMR Analysis for Structural Assignments

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The isopentyloxy side chain will also exhibit characteristic signals.

The proton adjacent to the bromine atom (H-3) is anticipated to appear as a doublet of doublets, influenced by coupling to the neighboring fluorine and the meta-proton. The proton situated between the fluorine and the isopentyloxy group (H-5) will likely present as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The proton ortho to the isopentyloxy group (H-6) is expected to be a doublet, split by the neighboring proton.

The isopentyloxy group protons will show a set of signals in the aliphatic region of the spectrum. The two protons of the -OCH₂- group are expected to appear as a triplet. The adjacent methylene (B1212753) (-CH₂-) protons will likely be a multiplet, and the methine (-CH-) proton will also be a multiplet. The six protons of the two methyl (-CH₃) groups will appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | 7.2 - 7.4 | dd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-5 | 6.8 - 7.0 | dd | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz |

| H-6 | 6.9 - 7.1 | d | J(H-H) ≈ 8-9 Hz |

| -OCH₂- | 3.9 - 4.1 | t | J(H-H) ≈ 6-7 Hz |

| -CH₂- (isopentyloxy) | 1.7 - 1.9 | m | |

| -CH- (isopentyloxy) | 1.6 - 1.8 | m | |

| -CH₃ (isopentyloxy) | 0.9 - 1.0 | d | J(H-H) ≈ 6-7 Hz |

Note: The chemical shifts and coupling constants are estimations based on analogous structures and substituent effects. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. The spectrum for this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the structure.

The carbon atom attached to the fluorine (C-4) will exhibit a large coupling constant (¹JC-F), appearing as a doublet. The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbon atom bonded to the bromine (C-2) will have its chemical shift influenced by the heavy atom effect. The carbon attached to the isopentyloxy group (C-1) will be shifted downfield due to the deshielding effect of the oxygen atom. The carbons of the isopentyloxy side chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 155 - 160 |

| C-2 | 110 - 115 |

| C-3 | 118 - 122 |

| C-4 | 158 - 162 (d, ¹JC-F ≈ 240-250 Hz) |

| C-5 | 115 - 120 (d, ²JC-F ≈ 20-25 Hz) |

| C-6 | 116 - 121 (d, ³JC-F ≈ 5-10 Hz) |

| -OCH₂- | 68 - 72 |

| -CH₂- (isopentyloxy) | 38 - 42 |

| -CH- (isopentyloxy) | 24 - 28 |

| -CH₃ (isopentyloxy) | 22 - 26 |

Note: The chemical shifts are estimations based on analogous structures and substituent effects. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of the fluorine atom in this compound. A single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, being influenced by the presence of the bromo and isopentyloxy substituents on the benzene ring. The multiplicity of the signal will be a doublet of doublets due to coupling with the two ortho protons (H-3 and H-5).

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H-5 and H-6, and between the adjacent protons of the isopentyloxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton to its corresponding carbon atom in both the aromatic ring and the isopentyloxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the -OCH₂- protons to C-1 of the aromatic ring, and from the aromatic protons to neighboring carbons, helping to piece together the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY could show correlations between the -OCH₂- protons and the H-6 proton, confirming the spatial arrangement of the isopentyloxy group relative to the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. The C-O-C stretching vibrations of the ether linkage are expected to appear as strong bands in the fingerprint region. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopentyloxy group will be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations will be found in the lower frequency region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2960 - 2850 | Aliphatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1250 - 1200 | Aryl-O Stretch (asymmetric) |

| 1050 - 1000 | Aryl-O Stretch (symmetric) |

| 1200 - 1100 | C-F Stretch |

| 700 - 500 | C-Br Stretch |

Note: The wavenumbers are estimations based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Fingerprints

This section was slated to detail the Raman spectroscopic analysis of this compound. Raman spectroscopy is a non-destructive chemical analysis technique that provides a unique "fingerprint" of a molecule based on its vibrational modes. The analysis would have involved identifying and assigning specific Raman shifts (measured in wavenumbers, cm⁻¹) to the various functional groups and structural features of the molecule.

Key vibrational modes that were anticipated to be identified would include:

C-H stretching and bending vibrations of the aromatic ring and the isopentyloxy aliphatic chain.

C-C stretching vibrations within the benzene ring.

C-Br and C-F stretching vibrations, which are characteristic of the halogen substitutions on the benzene ring.

C-O-C stretching of the ether linkage.

A data table was planned to present these findings, correlating the observed Raman shifts with their corresponding molecular vibrations, thus providing a detailed vibrational profile of the compound. However, no experimental Raman spectra for this compound could be located in the scientific literature or spectral databases.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

The purpose of this subsection was to present the findings from the high-resolution mass spectrometric analysis of this compound. HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition.

The expected data would have included:

The experimentally measured monoisotopic mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺.

The calculated exact mass based on the molecular formula C₁₁H₁₄BrFO.

The mass error, typically in parts per million (ppm), which serves as a measure of accuracy.

The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) would also have been a key feature for confirmation. A data table was intended to showcase these precise mass measurements, thereby validating the molecular formula of the compound. Unfortunately, no such HRMS data has been published or made available for this specific molecule.

Computational Chemistry and Theoretical Studies of 2 Bromo 4 Fluoro 1 Isopentyloxy Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. By approximating the exchange-correlation energy, DFT can provide highly accurate information about a molecule's geometry, energy, and various electronic properties. For 2-Bromo-4-fluoro-1-(isopentyloxy)benzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach.

Geometry Optimization and Energetic Profiles

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface. For this compound, the optimization would define the bond lengths, bond angles, and dihedral angles of its ground state.

The energetic profile of the molecule can be further explored by calculating the energies of various conformers, particularly those arising from the rotation of the flexible isopentyloxy group. By mapping the energy as a function of specific dihedral angles, a potential energy surface can be generated, revealing the energy barriers between different conformations.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) (Note: These are typical values for similar structures and would be confirmed by specific DFT calculations.)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (aromatic) Bond Length | ~1.37 Å |

| O-C (aliphatic) Bond Length | ~1.43 Å |

| C-C-O Bond Angle | ~118° |

| C-O-C Bond Angle | ~117° |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the ether group, while the LUMO would likely be distributed over the aromatic ring with contributions from the electronegative bromine and fluorine atoms.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: These values are estimations based on similar halogenated alkoxybenzenes.)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -0.8 |

| HOMO-LUMO Gap | ~ 5.7 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the fluorine and oxygen atoms due to their high electronegativity. The hydrogen atoms of the isopentyloxy group and the region around the bromine atom might exhibit a more positive potential (blue or green).

Reactivity Descriptors (Electrophilicity Index, Chemical Potential)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential and chemical hardness (η), where η = E_LUMO - E_HOMO: ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These descriptors are crucial for understanding the molecule's behavior in chemical reactions.

Table 3: Predicted Reactivity Descriptors for this compound (Illustrative) (Note: These are calculated from the illustrative FMO energies in Table 2.)

| Descriptor | Predicted Value (eV) |

| Chemical Potential (μ) | -3.65 |

| Chemical Hardness (η) | 5.7 |

| Electrophilicity Index (ω) | 1.17 |

Conformational Analysis and Isomerism of the Isopentyloxy Group

The isopentyloxy group, being a flexible alkyl chain, can adopt numerous conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The rotation around the C(aromatic)-O bond and the various C-C bonds within the isopentyloxy chain will lead to different spatial arrangements.

Studies on similar long-chain alkoxybenzenes suggest that the most stable conformer often has the alkyl chain extended to minimize steric hindrance. However, interactions with the substituents on the benzene ring (bromo and fluoro groups) could influence the preferred orientation of the isopentyloxy group relative to the ring. Computational methods can be used to perform a systematic search of the conformational space to identify low-energy isomers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent).

For this compound, an MD simulation could be used to:

Observe the flexibility of the isopentyloxy chain and the frequency of conformational changes.

Study the interactions of the molecule with solvent molecules, providing information about its solvation and transport properties.

Analyze the vibrational modes of the molecule, which can be correlated with experimental spectroscopic data.

Simulations of similar substituted benzenes, such as anisole, have shown that the motion of the alkoxy group is complex, involving both rotation and out-of-plane fluctuations. researchgate.net It is expected that the bulkier isopentyloxy group in this compound would exhibit more complex and slower dynamics.

Quantum Chemical Topology Analysis (ELF, LOL, RDG)

As of the current date, specific peer-reviewed computational studies detailing the quantum chemical topology of this compound through Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) analyses are not available in the public domain. However, the principles of these analytical methods allow for a theoretical projection of the insights such studies would provide into the electronic structure of the molecule.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in computational chemistry for mapping the likelihood of finding an electron pair. wikipedia.org It provides a chemically intuitive picture of electron localization, distinguishing core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr An ELF analysis of this compound would be expected to reveal several key features:

Aromatic System: Regions of delocalized electron density above and below the plane of the benzene ring, characteristic of its aromaticity.

Covalent Bonds: High ELF values would clearly delineate the covalent bonds within the molecule, including the C-C and C-H bonds of the benzene ring and the isopentyloxy group, as well as the C-O, C-Br, and C-F bonds.

Lone Pairs: Distinct localization domains corresponding to the lone pairs on the oxygen, fluorine, and bromine atoms. The size and shape of these domains would offer insights into their hybridization and steric availability.

By visualizing ELF isosurfaces, one could analyze the electronic structure and bonding characteristics in a quantitative yet intuitive manner. numberanalytics.comnumberanalytics.com

Localized Orbital Locator (LOL)

The Localized-Orbital Locator (LOL) is another function used to analyze chemical bonding, based on the kinetic-energy density. cdnsciencepub.com It provides a clear picture of bonding regions and lone pairs, often complementing the information from ELF. cdnsciencepub.comresearchgate.net LOL values are typically high in regions dominated by localized electrons, such as covalent bonds and lone pairs. researchgate.net

A theoretical LOL analysis for this compound would likely show:

High LOL values in the regions of all covalent bonds, with the topology of the LOL field providing information about the nature of these bonds (e.g., single, double). cdnsciencepub.com

Distinct maxima corresponding to the lone pairs on the heteroatoms (O, F, Br), with the parameters of these critical points correlating to the size and donor ability of the lone pairs. rsc.org

A comparison between ELF and LOL could offer a more nuanced understanding of electron localization and delocalization throughout the molecule. cdnsciencepub.com

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a method primarily used to identify and visualize non-covalent interactions (NCIs). nih.govjussieu.fr It analyzes the relationship between electron density and its gradient. Plotting the RDG against the electron density allows for the characterization of different interaction types:

Van der Waals Interactions: These would be expected between the isopentyloxy chain and the benzene ring, and potentially between adjacent molecules in a condensed phase. These are typically characterized by low-density, low-gradient regions. researchgate.net

Steric Repulsion: Regions of steric clash, for example within the bulky isopentyloxy group or between the substituents on the ring, would appear as high-density, high-gradient spikes. researchgate.net

Hydrogen Bonds: While the molecule itself does not have strong hydrogen bond donors, it can act as an acceptor. In the presence of suitable donor molecules, RDG analysis could identify the location and nature of intermolecular hydrogen bonds involving the fluorine and oxygen atoms.

An RDG analysis would be invaluable for understanding the intra- and intermolecular forces that govern the molecule's conformation and packing in the solid state. The sign of the second Hessian eigenvalue of the electron density is often used in conjunction with RDG to distinguish between attractive and repulsive interactions. jussieu.fr

While awaiting specific computational studies on this compound, these established theoretical methods provide a robust framework for predicting its electronic structure and interaction profile.

Applications of 2 Bromo 4 Fluoro 1 Isopentyloxy Benzene in Specialized Organic Synthesis and Materials Science Research

Precursor for Novel Organic Building Blocks and Intermediates

In the field of organic synthesis, the transformation of existing molecules into novel building blocks is a fundamental endeavor. The structure of 2-Bromo-4-fluoro-1-(isopentyloxy)benzene makes it a plausible precursor for creating more complex molecular architectures. The bromine atom on the aromatic ring is a particularly useful functional group for this purpose.

The bromo substituent can be readily converted into other functional groups or used to form new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. For instance, the bromine atom facilitates reactions such as Suzuki-Miyaura couplings with boronic acids. This reactivity allows for the connection of the fluoro- and isopentyloxy-substituted phenyl ring to other organic fragments, thereby generating more elaborate molecules that could serve as intermediates in the synthesis of pharmaceuticals or other specialty chemicals.

Furthermore, the bromine atom can be transformed into an organometallic reagent, for example, by reaction with magnesium to form a Grignard reagent, or with an organolithium reagent via lithium-halogen exchange. Such organometallic intermediates are powerful tools for forming new carbon-carbon bonds with a wide range of electrophiles. The presence of the fluorine atom and the isopentyloxy group can influence the reactivity and stability of these intermediates, potentially offering advantages in certain synthetic contexts. While specific examples of these transformations for this compound are not extensively documented, the underlying chemical principles are well-established for similarly structured bromo-aromatic compounds.

Development of Advanced Catalytic Systems and Ligands in Organic Reactions

The development of new ligands is crucial for advancing transition metal-catalyzed reactions, which are central to modern organic chemistry. The molecular framework of this compound presents possibilities for its incorporation into novel ligand structures.

Although direct use of this compound as a ligand is not a primary application, it can serve as a starting material for the synthesis of more complex ligands. For example, the bromo-substituted aromatic ring could be functionalized with phosphine (B1218219) groups, which are common coordinating moieties in catalysis. The electronic properties of the resulting phosphine ligand would be modulated by the fluorine atom and the isopentyloxy group. The fluorine atom, being electron-withdrawing, and the isopentyloxy group, being electron-donating, would have opposing electronic effects on the aromatic ring, which could fine-tune the catalytic activity of a metal center to which the ligand is bound.

This ability to modulate the electronic environment of a catalytic metal center is key to optimizing reaction yields, selectivities, and turnover numbers. Therefore, while not a catalyst or ligand itself, this compound represents a potential starting point for the rational design of new ligands for applications in areas such as cross-coupling, hydrogenation, or hydroformylation reactions.

Integration into Functional Polymers and Electronic Materials

The incorporation of halogenated aromatic units into polymers and other materials can significantly alter their physical and chemical properties. The specific combination of bromine, fluorine, and an ether linkage in this compound makes it a candidate for research in materials science.

The introduction of halogen atoms into a polymer backbone can enhance properties such as thermal stability, flame retardancy, and chemical resistance. The presence of both bromine and fluorine in this compound is of particular interest in this regard. Brominated compounds are well-known for their effectiveness as flame retardants.

A notable area where this compound has been identified as a potential component is in the development of organic light-emitting diodes (OLEDs). A patent has listed this compound as an intermediate for the synthesis of materials used in OLEDs.

In this context, the compound would likely be used as a building block to construct larger, more complex organic molecules that possess specific electronic and photophysical properties required for efficient light emission. The bromo- and fluoro-substituted phenyl core can be elaborated through cross-coupling reactions to create extended π-conjugated systems. These larger molecules can then function as emitters, hosts, or charge-transport materials within the OLED device structure.

The fluorine and isopentyloxy substituents play a crucial role in fine-tuning the properties of the final material. The fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule, which can improve the efficiency and stability of the OLED. The isopentyloxy group can enhance the solubility of the material, making it easier to process into thin films from solution, which is a significant advantage for manufacturing large-area displays. The patent's inclusion of this compound underscores its potential value in the ongoing research and development of next-generation electronic and optoelectronic devices.

Exploration in Agrochemical Precursor Synthesis

The synthesis of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the use of halogenated aromatic intermediates. The presence of fluorine in a molecule can, in many cases, enhance its biological activity and metabolic stability.

The structure of this compound contains several features that are common in modern agrochemicals. The fluorinated benzene (B151609) ring is a motif found in numerous successful pesticides. The bromine atom provides a convenient handle for further chemical modification, allowing for the introduction of other functional groups that may be necessary for the molecule's mode of action.

For example, the bromine could be displaced or used in a coupling reaction to link the fluoro-isopentyloxy-phenyl moiety to a pharmacophore responsible for the desired pesticidal activity. While there is no specific, publicly available research detailing the use of this compound as an agrochemical precursor, its chemical nature makes it a plausible candidate for screening programs aimed at discovering new crop protection agents. The synthesis of structurally related compounds, such as 2-bromo-4-chloro-1-isopropylbenzene, has been explored in the context of pesticide production, suggesting that similar bromo-fluoro-alkoxy benzenes could also be of interest in this field.

Compound Data

Investigations into Derivatives and Structural Analogues of 2 Bromo 4 Fluoro 1 Isopentyloxy Benzene

Systematic Structural Modification and Diversification Strategies

The systematic modification of 2-bromo-4-fluoro-1-(isopentyloxy)benzene is a key strategy to explore the chemical space around this core structure. Diversification can be achieved through several synthetic routes, primarily targeting the aromatic ring and the isopentyloxy side chain.

One common approach involves the derivatization of the parent phenol (B47542), 2-bromo-4-fluorophenol (B1268413), which serves as a precursor to the target compound. The synthesis of various alkoxy derivatives can be accomplished via Williamson ether synthesis, where 2-bromo-4-fluorophenol is treated with a range of alkyl halides in the presence of a base. This method allows for the introduction of diverse alkyl and substituted alkyl chains in place of the isopentyloxy group.

Another key diversification strategy focuses on the functionalization of the aromatic ring. The bromine atom at the 2-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at this position.

A generalized scheme for the diversification of the this compound scaffold is presented below:

Scheme 1: General Diversification Strategies

Q & A

Q. What are the established synthetic routes for 2-Bromo-4-fluoro-1-(isopentyloxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution of a phenolic precursor with isopentyl bromide. For example, bromo-fluoro-phenol derivatives can react with isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12–24 hours). Yields (~70–80%) depend on steric hindrance from the isopentyl group and electronic effects of fluorine/bromine substituents . Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base | K₂CO₃, Cs₂CO₃ | Enhances alkoxy group substitution |

| Solvent | DMF, Acetone | Polarity aids nucleophilic displacement |

| Temperature | 80–100°C | Accelerates reaction but may increase side products |

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The isopentyloxy group shows characteristic peaks: δ ~4.5 ppm (OCH₂), δ ~1.7 ppm (CH₂CH(CH₃)₂), and δ ~0.9 ppm (terminal CH₃). Aromatic protons appear as multiplets influenced by fluorine (¹⁹F coupling) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ or [M+Na]⁺ ions. Fragmentation patterns help confirm substituent positions (e.g., loss of Br or isopentyloxy groups) .

- X-ray Crystallography : SHELX programs refine crystal structures to validate stereochemistry and intermolecular interactions .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the alkoxy group .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; H315/H319 (skin/eye irritation) and H335 (respiratory irritation) are common hazards .

- Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer :

- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or confirm substituent positions. For example, NOESY can detect spatial proximity between isopentyloxy and aromatic protons .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data to resolve ambiguities .

- Alternative Techniques : X-ray crystallography provides definitive structural confirmation if single crystals are obtainable .

Q. What strategies optimize the compound’s stability during long-term storage?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing under heat (40–60°C) and humidity (75% RH) identifies degradation pathways (e.g., hydrolysis of the ether bond).

- Stabilizers : Additives like BHT (0.1%) inhibit radical-mediated decomposition. Store under nitrogen to prevent oxidation .

- Analytical Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects impurities over time .

Q. How does the compound’s reactivity vary in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Bromine Reactivity : The bromine substituent undergoes Pd-catalyzed coupling with arylboronic acids. Fluorine’s electron-withdrawing effect accelerates oxidative addition but may require bulky ligands (e.g., SPhos) to suppress β-hydride elimination .

- Optimized Conditions :

| Catalyst System | Ligand | Base | Yield Range |

|---|---|---|---|

| Pd(OAc)₂/XPhos | XPhos | K₃PO₄ | 60–75% |

| PdCl₂(dppf) | Dppf | Cs₂CO₃ | 70–85% |

Q. What are the challenges in computational modeling of its electronic properties?

- Methodological Answer :

- Basis Set Selection : Use hybrid functionals (B3LYP) with 6-311G** basis sets to balance accuracy and computational cost.

- Solvent Effects : PCM models simulate solvent interactions, critical for predicting solubility and reaction pathways .

- Electrostatic Potential Maps : Visualize electron-deficient regions (near Br/F) to anticipate nucleophilic/electrophilic attack sites .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

- Methodological Answer :

- Solvent Correction : Ensure computational models account for solvent polarity (e.g., IEF-PCM for DMSO).

- Conformational Sampling : MD simulations identify dominant conformers in solution, which may differ from gas-phase calculations .

- Experimental Calibration : Use internal standards (e.g., anthracene) to validate spectrometer accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.